Molecular‑Weight Shift Enables Differentiable Mass‑Spectrometric Identification Relative to the Closest Benzenesulfonamide Analog
The target compound possesses a molecular weight of 375.5 g mol⁻¹ (C₁₉H₂₁NO₃S₂) . Its closest commercially available analog, N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide, has a molecular weight of 347.5 g mol⁻¹ (C₁₇H₁₇NO₃S₂) . The difference of +28.0 Da corresponds to the formal insertion of a methylene (CH₂) unit on the sulfonamide aryl ring, yielding a distinct isotopic pattern and a unique monoisotopic mass in high‑resolution LC‑MS workflows. In addition, the heteroatom composition changes from C₁₇H₁₇NO₃S₂ to C₁₉H₂₁NO₃S₂, altering the nitrogen/sulphur ratio and the collision‑induced dissociation (CID) fragmentation spectrum. This mass difference provides an unambiguous signature that eliminates mis‑assignment when both compounds are present in a screening library or metabolic mixture.
Δ +28.0315 Da (C₂H₄)
| Evidence Dimension | Monoisotopic mass (Da) and molecular formula |
|---|---|
| Target Compound Data | 375.0963 Da (monoisotopic); C₁₉H₂₁NO₃S₂ |
| Comparator Or Baseline | 347.0648 Da (monoisotopic); C₁₇H₁₇NO₃S₂ (N‑(benzo[b]thiophen‑2‑yl‑2‑hydroxypropyl)benzenesulfonamide, CAS 2034472‑67‑6) |
| Quantified Difference | Δ = +28.0315 Da (+2 methylene equivalents; +C₂H₄ in molecular formula) |
| Conditions | Exact mass calculated from elemental composition; confirmed by quadrupole‑time‑of‑flight (Q‑TOF) LC‑MS analysis where available. |
Why This Matters
The +28 Da mass defect is sufficient to baseline‑resolve the two compounds in UPLC‑MS quantitation, allowing procurement teams to verify the identity and purity of the ordered compound against an internal reference standard.
